molecular formula C16H26N2O2S B2693035 N-((1-isopropylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide CAS No. 946291-74-3

N-((1-isopropylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide

Cat. No. B2693035
CAS RN: 946291-74-3
M. Wt: 310.46
InChI Key: ICEDYYOLZOPPIL-UHFFFAOYSA-N
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Description

The compound “N-((1-isopropylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

One key area of application is in the synthesis of complex organic molecules and intermediates. For instance, the efficient synthesis approach for key pyrimidine precursors used in the synthesis of rosuvastatin showcases the utility of related sulfonamide compounds in pharmaceutical synthesis, offering a metal-free and cryogenic condition-free methodology (Šterk et al., 2012). Additionally, the study on reactions of N-sulfonylalkylamines with ynamines leading to the formation of novel s,n-heterocycles demonstrates the compound's role in expanding the library of available heterocyclic compounds, which are crucial in drug discovery and development (Tornus et al., 1995).

Biocatalysis and Drug Metabolism

Research into the biocatalytic production of drug metabolites using microorganisms like Actinoplanes missouriensis highlights the importance of sulfonamide compounds in understanding drug metabolism and the creation of mammalian metabolites for clinical investigations (Zmijewski et al., 2006). This area of research is critical for drug development, as it aids in identifying metabolites that could have therapeutic or toxic effects in humans.

Chemical Structure and Properties

Investigations into the chemical structure and properties of sulfonamides also represent a significant research application. For example, the crystal structure analysis of N-methylmethanesulfonamide provides insights into the molecule's conformation and interactions, which are essential for understanding its reactivity and potential applications in material science or as a structural model for more complex sulfonamides (Higgs et al., 2002).

Buffer Interactions in Biochemical Systems

The study on buffer interactions, specifically the solubilities and transfer free energies of various buffers from water to aqueous ethanol solutions, underscores the role of sulfonamide derivatives in biochemical and pharmaceutical research. Understanding these interactions is crucial for the design of experiments and formulations in biochemistry and molecular biology (Taha & Lee, 2010).

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of new synthesis methods and the exploration of their pharmacological applications .

Mechanism of Action

properties

IUPAC Name

1-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-14(2)18-10-8-15(9-11-18)12-17-21(19,20)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEDYYOLZOPPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-isopropylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide

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